Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 6105-58-4
VCID: VC10438298
InChI: InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3
SMILES: CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate

CAS No.: 6105-58-4

Cat. No.: VC10438298

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate - 6105-58-4

Specification

CAS No. 6105-58-4
Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name ethyl 4-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-3-oxobutanoate
Standard InChI InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3
Standard InChI Key NHSYBLNUXNFULS-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C
Canonical SMILES CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates two pharmacologically significant moieties:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. Substituents include:

    • 6-Ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3): Enhances lipid solubility and metabolic stability.

    • 4-Methyl group (CH3-\text{CH}_3): Modulates electronic effects and steric bulk.

  • β-Ketobutanoate ester: Features a thioether linkage at position 4, connecting the quinazoline to the ester. The ketone at position 3 provides a reactive site for further derivatization .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC16H21N2O4S\text{C}_{16}\text{H}_{21}\text{N}_2\text{O}_4\text{S}
Molecular Weight337.41 g/mol
Density (predicted)1.2–1.3 g/cm³
Boiling Point280–300°C (estimated)
LogP (octanol-water)2.8–3.2 (predicted)
SolubilityLow in water; soluble in DMSO, ethanol

These values are extrapolated from structurally related compounds, such as ethyl 4-(methylthio)-3-oxobutanoate (density: 1.1 g/cm³, boiling point: 231°C) and ethyl trifluoroacetoacetate (logP: 1.82) . The quinazoline moiety increases hydrophobicity, elevating the logP compared to simpler esters.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Quinazoline-2-thiol preparation:

    • Cyclocondensation of anthranilic acid derivatives with thiourea or thioacetamide.

    • Functionalization via nucleophilic aromatic substitution to introduce ethoxy and methyl groups.

  • Thioether formation:

    • Reaction of quinazoline-2-thiol with ethyl 4-chloro-3-oxobutanoate under basic conditions.

Detailed Synthesis Protocol

Step 1: Synthesis of 6-Ethoxy-4-methylquinazoline-2-thiol

  • Combine 4-methylanthranilic acid (1.0 equiv) with thiourea (1.2 equiv) in polyphosphoric acid.

  • Heat at 150°C for 6 hours to form the quinazoline-thiol intermediate.

  • Alkylate with ethyl iodide in the presence of K₂CO₃ to introduce the ethoxy group.

Step 2: Coupling with β-Ketobutanoate Ester

  • Dissolve quinazoline-2-thiol (1.0 equiv) in dry DMF.

  • Add NaH (1.1 equiv) to generate the thiolate anion.

  • Introduce ethyl 4-chloro-3-oxobutanoate (1.05 equiv) and stir at 60°C for 12 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 60–70% (estimated based on analogous thioether formations) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.38 (t, 3H, J=7.1J = 7.1 Hz, −OCH₂CH₃),

    • δ 2.45 (s, 3H, −CH₃),

    • δ 4.32 (q, 2H, J=7.1J = 7.1 Hz, −OCH₂CH₃),

    • δ 4.52 (s, 2H, −S−CH₂−),

    • δ 7.85–8.10 (m, 3H, aromatic protons).

  • ¹³C NMR:

    • δ 169.8 (C=O, ester),

    • δ 203.5 (C=O, ketone),

    • δ 160.2 (C−S).

Mass Spectrometry

  • ESI-MS: m/z 337.41 [M+H]⁺.

ParameterRecommendation
Storage−20°C under inert atmosphere
Hazard ClassIrritant (Skin/Eye)
PPEGloves, goggles, lab coat

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